Selenophene-2-carbonyl chloride
Description
Contextualization within Organoselenium Chemistry and Heterocyclic Compounds
Organoselenium chemistry involves the study of compounds containing a carbon-selenium bond. libretexts.org Selenium, a member of the chalcogen group (Group 16) of the periodic table, sits (B43327) below sulfur and oxygen, and its compounds often exhibit properties that are intermediate between their sulfur and oxygen analogues. libretexts.org Organoselenium compounds are known for their unique reactivity, serving as catalysts and versatile building blocks for chemical transformations. nih.gov Selenium's larger atomic radius and lower electronegativity compared to sulfur make the C-Se bond longer and weaker, influencing the chemical behavior of these molecules. libretexts.org
Within this field, selenium-containing heterocycles are a particularly important class of molecules. researchgate.net Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring. Selenophenes are five-membered aromatic rings analogous to thiophenes and furans, where the heteroatom is selenium. The selenophene (B38918) ring is a planar system, and the selenium atom influences its electronic properties, making it a valuable component in various applications. nih.gov Selenophene-2-carbonyl chloride is a derivative of this fundamental heterocyclic scaffold, combining the electronic characteristics of the selenophene ring with the high reactivity of an acyl chloride functional group.
Significance of Selenophene Scaffolds in Modern Organic Synthesis
The selenophene scaffold is a privileged structure in modern organic synthesis due to its wide-ranging applications in both materials science and medicinal chemistry. nih.govresearchgate.net The incorporation of selenium into heterocyclic systems can impart unique photophysical and electronic properties, as well as significant biological activity. researchgate.netnih.gov
In the realm of materials science, selenophene-based compounds are crucial building blocks for advanced organic materials. They are utilized in the construction of:
Organic Light Emitting Diodes (OLEDs) researchgate.net
Organic Field-Effect Transistors (OFETs) researchgate.net
Organic Solar Cells (OSCs) researchgate.net
The presence of selenium can enhance electron-accepting capabilities and improve the stability of organic materials, making selenophene derivatives highly sought after for developing next-generation electronic devices. rsc.org
From a medicinal chemistry perspective, the selenophene nucleus is found in a variety of molecules with potent biological activities. researchgate.netnih.gov Studies have demonstrated that selenophene derivatives can exhibit a broad spectrum of pharmacological effects, including:
Anticancer nih.gov
Antioxidant researchgate.net
Antidepressant researchgate.net
Anticonvulsant researchgate.net
Antibacterial researchgate.net
The development of new synthetic methods to create diverse, functionalized selenophene rings is an active area of research, driven by the potential to discover new therapeutic agents and advanced materials. nih.govrsc.org
Role of this compound as a Key Synthetic Intermediate
This compound serves as a critical synthetic intermediate for introducing the selenophene-2-carbonyl moiety into a larger molecular framework. The acyl chloride functional group is highly electrophilic and readily reacts with a wide range of nucleophiles, making it an exceptionally useful tool for synthesis.
The primary application of this compound is in acylation reactions. It can react with primary and secondary amines to form the corresponding amides. libretexts.orgchemguide.co.uk This reaction is one of the most common and reliable methods for amide bond formation. For instance, the reaction of this compound with an amine (R-NH₂) would yield an N-substituted selenophene-2-carboxamide. This strategy is fundamental for building the complex molecular architectures found in many biologically active compounds.
Furthermore, this compound can be used to synthesize other carboxylic acid derivatives. Its reaction with:
Alcohols leads to the formation of esters.
Carboxylates yields acid anhydrides.
Azide (B81097) sources can produce acyl azides, such as 5-trimethylsilyl selenophene-2-carbonyl azide, which are themselves useful intermediates for further transformations. researchgate.net
This versatility makes this compound a key precursor for a diverse library of selenophene-containing compounds, enabling researchers to systematically explore their properties and applications in various scientific fields. The ability to easily attach the selenophene unit to other molecules via a stable amide or ester linkage is crucial for the development of new drugs and functional materials. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₃ClOS |
| Molecular Weight | 177.50 g/mol |
| Appearance | Data not available from searched sources |
| Boiling Point | Data not available from searched sources |
| Density | Data not available from searched sources |
| Primary Function | Acylating agent for synthesis |
Table 2: Research Applications of Selenophene-Based Compounds
| Application Area | Specific Use | Reference |
| Materials Science | Organic Light Emitting Diodes (OLEDs) | researchgate.net |
| Organic Field-Effect Transistors (OFETs) | researchgate.net | |
| Organic Solar Cells (OSCs) | researchgate.net | |
| Organic Semiconductors | researchgate.net | |
| Medicinal Chemistry | Anticancer Agents | nih.gov |
| Antidepressant Compounds | researchgate.net | |
| Antioxidant Agents | researchgate.net | |
| Anticonvulsant Drugs | researchgate.net | |
| Antibacterial Compounds | researchgate.net | |
| Synthetic Chemistry | Ligands in Coordination Chemistry | nih.gov |
| Building blocks for cross-coupling reactions (e.g., Suzuki, Heck) | nih.gov |
Properties
IUPAC Name |
selenophene-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClOSe/c6-5(7)4-2-1-3-8-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRDYPXQZUWHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C(=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClOSe | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698637 | |
| Record name | Selenophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39082-07-0 | |
| Record name | Selenophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization Strategies for Selenophene 2 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions of Selenophene-2-carbonyl chloride
The cornerstone of this compound's utility lies in its participation in nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent departure of the chloride leaving group results in the formation of a new acyl derivative. This fundamental reactivity pattern enables the synthesis of a broad spectrum of selenophene-containing molecules.
Formation of Selenoesters from this compound
The synthesis of selenoesters from this compound represents a key transformation, providing access to compounds with unique chemical and physical properties. These reactions involve the introduction of a selenium-containing nucleophile, which displaces the chloride from the acyl chloride.
Organoselenium nucleophiles, such as selenols (RSeH) and their corresponding selenolates (RSe-), are effective reagents for the synthesis of selenoesters from this compound. The high nucleophilicity of the selenium atom facilitates its attack on the electrophilic carbonyl carbon. These reactions are typically carried out in the presence of a base to deprotonate the selenol, thereby increasing its nucleophilicity. The general reaction scheme involves the straightforward displacement of the chloride ion by the organoselenium nucleophile. cardiff.ac.uk
| Reactant 1 | Reactant 2 | Product |
| This compound | Organoselenium Nucleophile (e.g., Phenylselenol) | Selenoester |
In addition to direct reactions with organoselenium nucleophiles, metal-promoted selenylation methods offer an alternative route to selenoesters. These approaches often involve the use of elemental selenium in conjunction with a reducing agent and a metal catalyst. For instance, a copper-catalyzed [2+2+1] cyclization of terminal alkynes and elemental selenium has been developed for the synthesis of 2,5-disubstituted selenophenes, showcasing the utility of metal-catalyzed reactions in forming selenium-containing heterocycles. rsc.org While this specific example does not directly start from this compound, the principle of using metal catalysts to facilitate the formation of carbon-selenium bonds is a relevant strategy in the broader context of organoselenium chemistry.
Synthesis of Selenophene-2-carbohydrazides
The reaction of this compound with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines yields Selenophene-2-carbohydrazides. This nucleophilic acyl substitution proceeds readily, with the nitrogen atom of the hydrazine acting as the nucleophile. The resulting carbohydrazides are stable compounds and can serve as valuable intermediates for the synthesis of more complex heterocyclic systems, such as pyrazoles and triazoles, through subsequent cyclization reactions.
Generation of Selenophene-2-carbonyl Azides
The treatment of this compound with an azide (B81097) salt, typically sodium azide, results in the formation of Selenophene-2-carbonyl azide. chemistryscore.comorganic-chemistry.org This reaction is a standard method for the preparation of acyl azides. The azide ion acts as a potent nucleophile, displacing the chloride from the carbonyl group. Selenophene-2-carbonyl azides are energetic compounds and are often generated in situ for immediate use in subsequent transformations due to their potential instability. researchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Product |
| This compound | Sodium Azide | Selenophene-2-carbonyl azide |
Selenophene-2-carbonyl azides can undergo the Curtius rearrangement upon thermal or photochemical activation. nih.govwikipedia.orgnih.gov This rearrangement involves the loss of nitrogen gas (N₂) and the migration of the selenophene (B38918) ring to the electron-deficient nitrogen atom, resulting in the formation of Selenophene-2-isocyanate. chemistryscore.comorganic-chemistry.org This isocyanate is a highly reactive intermediate that can be trapped with various nucleophiles to afford a range of derivatives, such as ureas, carbamates, and amides. nih.govwikipedia.org The Curtius rearrangement provides a valuable synthetic route to access 2-aminoselenophene derivatives after hydrolysis of the isocyanate. nih.gov
Functionalization of this compound Derivatives
The functionalization of derivatives of this compound is a key strategy for creating novel organic materials and biologically active compounds. The inherent reactivity of the selenophene core, particularly when substituted, provides a versatile platform for a variety of chemical transformations.
Transition Metal-Catalyzed Cross-Coupling Reactions of Selenophene Derivatives
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Selenophene derivatives, particularly those bearing a halide or a suitable organometallic moiety, are excellent substrates for these transformations. Palladium and copper catalysts are commonly employed to facilitate reactions such as Suzuki-Miyaura, Heck, Stille, Negishi, Kumada, and Sonogashira couplings. nih.gov These reactions enable the introduction of aryl, vinyl, alkyl, and alkynyl groups onto the selenophene ring.
The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.org In the context of selenophenes, this reaction is instrumental for creating biaryl and other conjugated systems. For instance, 3-bromoselenophenes can be coupled with various arylboronic acids in the presence of a palladium catalyst to yield 3-arylselenophenes. nih.gov Similarly, 4-iodoselenophenes have demonstrated successful Suzuki cross-coupling with arylboronic acids, producing 4-arylselenophenes in high yields. nih.gov The reaction conditions are generally mild, and a wide range of functional groups are tolerated, making it a favored method in organic synthesis. libretexts.orgmdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling with Selenophene Derivatives
| Selenophene Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| 3-Bromo-selenophene | Arylboronic acids | Pd-catalyzed | 3-Aryl-selenophenes | 56-80 | nih.gov |
| 4-Iodo-selenophene | 4-Methoxyphenylboronic acid | Pd-catalyzed | 4-(4-Methoxyphenyl)-selenophene | 91 | nih.gov |
| 3-Iodoselenophene | Arylboronic acids | Metal-catalyzed | Multifunctional selenophenes | N/A | nih.gov |
Beyond the Suzuki-Miyaura coupling, several other palladium-catalyzed reactions are pivotal in functionalizing selenophene derivatives. nih.gov
Heck Reaction: This reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org It represents a key method for the vinylation of selenophene rings. The reaction typically proceeds with a palladium catalyst and a base. wikipedia.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.orgopenochem.orgwikipedia.org It is a versatile method for creating carbon-carbon bonds and has been applied to heterocyclic compounds like selenophenes. libretexts.org The reaction is known for its tolerance of a wide variety of functional groups. openochem.org
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org The Negishi coupling is notable for its high reactivity and the ability to form C(sp³)–C(sp²) bonds. chem-station.com
Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium halide) to couple with an organic halide, typically catalyzed by nickel or palladium. organic-chemistry.org It is an economical method for synthesizing biaryls. organic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a fundamental tool for introducing alkynyl moieties onto the selenophene ring. nih.gov
Table 2: Overview of Other Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Electrophile | Catalyst | Bond Formed |
| Heck | Alkene | Unsaturated Halide | Palladium | C-C (alkene) |
| Stille | Organotin | Organic Halide | Palladium | C-C |
| Negishi | Organozinc | Organic Halide | Nickel or Palladium | C-C |
| Kumada | Grignard Reagent | Organic Halide | Nickel or Palladium | C-C |
| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Palladium/Copper(I) | C-C (alkyne) |
C-H Bond Functionalization of Selenophene Systems
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. nih.govyoutube.com Instead of pre-functionalizing the selenophene ring with a halide or organometallic group, this approach directly activates a C-H bond for coupling. Palladium-catalyzed direct C-H activation has been successfully applied to selenophenes, enabling the formation of new C-C bonds without the need for pre-activated substrates. nih.gov This methodology simplifies synthetic routes and reduces waste. nih.gov
Electrophilic and Nucleophilic Substitutions on the Selenophene Ring
The selenophene ring can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity differs from that of its lighter congeners, furan (B31954) and thiophene (B33073).
Electrophilic Substitution: The reactivity of five-membered heterocycles in electrophilic substitution generally follows the order: pyrrole (B145914) > furan > selenophene > thiophene. researchgate.net The position of substitution (α versus β) is influenced by the stability of the resulting intermediate σ-complex. researchgate.net For selenophene, electrophilic attack can be directed to specific positions depending on the reaction conditions and the substituents already present on the ring. For example, electrophilic cyclization reactions involving selenium-based electrophiles are used to synthesize substituted selenophenes. nih.govnih.govchim.it
Nucleophilic Substitution: While less common than electrophilic substitution, nucleophilic aromatic substitution can occur on selenophene rings, particularly if they are substituted with strong electron-withdrawing groups. Additionally, organometallic derivatives of selenophene, such as lithiated selenophenes, can act as nucleophiles in reactions with various electrophiles. For instance, the reaction of a 2,5-disubstituted-3-(organoseleno)-selenophene with butyllithium (B86547) generates a lithiated species that can be trapped with aldehydes to form secondary alcohols. nih.gov
Computational and Mechanistic Studies of Selenophene 2 Carbonyl Chloride Reactions
Theoretical Investigation of Reaction Pathways
Computational models are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and elucidating the step-by-step processes through which reactants are converted to products.
Nucleophilic Acyl Substitution Mechanisms: Concerted SN2 vs. Tetrahedral Intermediate
The nucleophilic acyl substitution is a hallmark reaction of acyl halides, including selenophene-2-carbonyl chloride. The mechanism of this reaction is overwhelmingly supported by a vast body of evidence to proceed through a two-step addition-elimination pathway involving a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org
The reaction commences with the nucleophilic attack on the electrophilic carbonyl carbon. libretexts.org This leads to the formation of a transient, sp³-hybridized tetrahedral intermediate. youtube.com In the second step, the carbonyl double bond is reformed by the elimination of the leaving group, which in this case is a chloride ion. khanacademy.org The chloride ion is an excellent leaving group, which makes acyl chlorides highly reactive in these substitution reactions. taylorandfrancis.com
While a concerted (SN2-type) mechanism, where the nucleophile attacks and the leaving group departs in a single step, is a theoretical possibility, it is not the generally accepted pathway for acyl compounds. Computational and experimental studies, including isotopic labeling experiments on related acyl systems, have consistently pointed to the existence of the tetrahedral intermediate, making the stepwise mechanism the consensus pathway. masterorganicchemistry.com For this compound, it is therefore predicted that its reactions with nucleophiles follow this addition-elimination mechanism.
Energetics and Transition State Analysis of Curtius Rearrangement
The Curtius rearrangement transforms an acyl azide (B81097) into an isocyanate. This compound is a direct precursor to the required selenophene-2-carbonyl azide via substitution with an azide salt (e.g., sodium azide). The thermal decomposition of this azide has been studied, providing insight into the reaction's energetics. researchgate.net
Recent mechanistic studies suggest that the thermal Curtius rearrangement proceeds through a concerted mechanism, where the migration of the R-group and the loss of nitrogen gas occur simultaneously, avoiding the formation of a discrete acyl nitrene intermediate. wikipedia.orgrsc.org This is supported by thermodynamic calculations and the lack of byproducts that would arise from a free nitrene. wikipedia.org
Experimental studies using Differential Scanning Calorimetry (DSC) have been conducted on selenophene-2-carbonyl azide to determine the energetics of its rearrangement to 2-isocyanatoselenophene. The thermal decomposition is an exothermic process, and the key thermodynamic data are summarized in the table below. researchgate.net
| Parameter | Value |
|---|---|
| Melting Point (°C) | 33.6 |
| Decomposition Onset Temperature (°C) | 104 |
| Decomposition Peak Temperature (°C) | 130 |
| Enthalpy of Rearrangement (ΔH, kJ/mol) | -77.9 |
| Enthalpy of Rearrangement (ΔH, kcal/mol) | -12.0 ± 0.3 |
The transition state for this concerted reaction involves a cyclic arrangement where the selenophene (B38918) ring begins to migrate to the nitrogen atom as the nitrogen-nitrogen bond cleaves. The strongly negative enthalpy change indicates that the resulting isocyanate is significantly more stable than the parent azide.
Chalcogen Atom Effects on Reactivity Profiles
Comparative studies of the Curtius rearrangement for furan-, thiophene-, and selenophene-2-carbonyl azides reveal the influence of the heteroatom (O, S, Se) on the reaction's energetics. DSC analysis shows distinct differences in the thermal stability and enthalpy of the rearrangement among these analogs. researchgate.net
The observed order of decreasing aromaticity for these five-membered heterocycles is generally established as thiophene (B33073) > selenophene > furan (B31954). rsc.org This trend in aromaticity influences the stability of the ground state and the transition state of the rearrangement. The less aromatic the ring, the more easily it may participate in the rearrangement, although electronic effects of the heteroatom also play a crucial role.
The following table compares the thermal data for the Curtius rearrangement of the three heterocyclic acyl azides. researchgate.net
| Compound | Decomposition Onset (°C) | Enthalpy of Rearrangement (ΔH, kJ/mol) |
|---|---|---|
| Furan-2-carbonyl azide | 75 | -89.5 |
| Thiophene-2-carbonyl azide | 91 | -72.9 |
| Selenophene-2-carbonyl azide | 104 | -77.9 |
From the data, thiophene-2-carbonyl azide displays a higher onset temperature for decomposition compared to its furan counterpart, which can be attributed to its greater aromatic stabilization. Selenophene-2-carbonyl azide has the highest onset temperature, suggesting the greatest thermal stability among the three, despite thiophene being considered more aromatic. This indicates a complex interplay between aromaticity, electronegativity, and the size of the chalcogen atom in determining the activation energy for the rearrangement.
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electron distribution and orbital energies, which dictate its chemical behavior.
HOMO/LUMO Energy Level Assessment
The Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the LUMO is an indicator of a molecule's electrophilicity, while the HOMO energy relates to its nucleophilicity. The HOMO-LUMO gap can provide a measure of chemical stability and reactivity.
For this compound, the LUMO would be expected to be localized primarily on the carbonyl group, making it the site for nucleophilic attack. The HOMO would likely be distributed across the selenophene ring system. These energy levels can be determined computationally using methods like Density Functional Theory (DFT) or experimentally through electrochemical techniques such as cyclic voltammetry. rsc.orgresearchgate.netumich.edu While specific, published HOMO and LUMO energy values for this compound are not readily found, DFT calculations on related heterocyclic systems show that increasing the electronegativity of the heteroatom tends to lower the energy of both the HOMO and LUMO levels. umich.eduresearchgate.net
Conformational Analysis and Rotational Barriers
This compound is not a rigid molecule. Rotation can occur around the single bond connecting the carbonyl carbon to the C2 position of the selenophene ring. This rotation leads to different conformers. For this molecule, two primary planar conformers are expected:
Se-CO anti-conformer: The selenium atom and the carbonyl oxygen are on opposite sides of the C-C bond.
Se-CO syn-conformer: The selenium atom and the carbonyl oxygen are on the same side of the C-C bond.
Computational chemistry can be used to calculate the relative energies of these conformers and the energy barrier to rotation between them. Such studies on analogous furan and thiophene derivatives have shown that the energy difference between the conformers is typically small (a few kJ/mol) and the rotational barriers are also modest. For this compound, one conformer is expected to be slightly more stable than the other due to subtle differences in electrostatic interactions (e.g., repulsion between the selenium and oxygen lone pairs) and orbital overlap. However, without specific computational data for this compound, a definitive assignment of the lowest energy conformer is not possible.
Applications of Selenophene 2 Carbonyl Chloride Derivatives in Advanced Materials Science
Organic Electronics and Optoelectronics
The integration of selenophene (B38918) moieties into organic electronic and optoelectronic materials is a strategy aimed at enhancing device performance. The selenium atom, being larger and more polarizable than sulfur, can lead to stronger intermolecular interactions and improved charge transport characteristics in the resulting materials. While the selenophene unit is of significant interest, the direct application of selenophene-2-carbonyl chloride as a primary precursor for materials in these advanced applications is not extensively documented in current research literature. The following sections explore the potential, though not explicitly realized, applications based on the functional capabilities of this class of compounds.
In the field of Organic Light-Emitting Diodes (OLEDs), the molecular design of constituent materials is crucial for achieving high efficiency and long operational lifetimes. Selenophene-containing compounds are explored for their potential to fine-tune electronic properties. However, a direct synthetic pathway originating from this compound to produce materials specifically for OLEDs is not prominently featured in the available scientific literature.
Organic Field-Effect Transistors (OFETs) rely on semiconducting materials that facilitate efficient charge transport. The inherent properties of selenophene suggest it as a valuable component in the design of high-mobility organic semiconductors. While numerous selenophene derivatives have been synthesized and tested for OFET applications, the use of this compound as a key starting material for these specific semiconductor components is not a common route described in research findings.
The active layer in an Organic Solar Cell (OSC) is critical for light absorption and charge separation. The inclusion of selenophene in donor or acceptor materials can narrow the bandgap and enhance light harvesting. Despite the recognized benefits of selenophene-based materials in OSCs, the synthesis of these active layer materials directly from this compound is not a well-documented strategy in the available literature.
Thin-film transistors (TFTs) are a foundational technology for modern electronics, including displays and sensors. The performance of TFTs is highly dependent on the semiconductor used. Although selenophene-containing polymers have demonstrated high charge carrier mobilities suitable for TFTs, the specific use of this compound as a monomer or precursor for these polymers is not explicitly detailed in the surveyed research.
Conjugated Polymers and Copolymers
Conjugated polymers are a cornerstone of organic electronics, prized for their unique combination of polymeric properties and electronic conductivity. The synthesis of these materials often involves the polymerization of functionalized monomers to create extended π-conjugated systems.
The synthesis of conjugated polymers incorporating the selenophene unit is an active area of research, aiming to leverage the electronic characteristics of selenium. These polymers are typically prepared through various cross-coupling reactions. While this compound is a reactive monomer that could potentially be used in polymerization reactions, for instance, through conversion to other functional groups, its direct use in the synthesis of well-defined conjugated polymers for advanced material applications is not a prevalent method found in the scientific literature. Research has documented the synthesis of ferrocene-based compounds using this compound, where ferrocenylmethyl carboxylates were produced. researchgate.net For example, the reaction of 1,1'-di(hydroxymethyl)ferrocene with this compound yields the corresponding diester. researchgate.net
Influence of Selenophene Moiety on Polymer Optical Bandgap and Redox Potentials
The incorporation of a selenophene moiety into conjugated polymers significantly influences their electronic and optical properties, particularly the optical bandgap and redox potentials. This is primarily attributed to the unique characteristics of the selenium atom compared to its lighter chalcogen counterpart, sulfur (in thiophene).
The replacement of sulfur with selenium in conjugated polymers generally leads to a reduction in the optical bandgap. acs.org This phenomenon is a consequence of the stronger quinoid resonance character in selenophene-containing polymers, which results in a lower degree of aromaticity and a more delocalized electronic structure. researchgate.net The larger size and greater polarizability of the selenium atom also contribute to enhanced inter-chain interactions, which can further lower the bandgap. researchgate.net Studies on copolymers of diketopyrrolopyrrole (DPP) with selenophene have demonstrated this effect, showing that the resulting polymers have low bandgaps. researchgate.net
Furthermore, the inclusion of selenium atoms in the polymer backbone tends to lower both the oxidation and reduction potentials. acs.org This indicates that selenophene-based polymers are more easily oxidized and reduced compared to their thiophene (B33073) analogues. The lower oxidation potential is advantageous for the development of p-type (hole-transporting) organic semiconductor materials. The ability to fine-tune these redox properties is crucial for designing materials with specific energy levels for efficient charge injection and transport in electronic devices. acs.orgresearchgate.net
The extent of the influence of the selenophene moiety can be modulated by the number and arrangement of selenophene rings within the polymer structure. For instance, increasing the number of selenophene units in a heteroacene structure can systematically alter the optical and electrochemical properties. nih.gov
Control of Regioregularity and Microstructure in Poly(selenophenes)
The control of regioregularity, which refers to the specific arrangement of repeating monomer units in a polymer chain, is a critical factor in determining the microstructure and, consequently, the electronic properties of poly(selenophenes). Similar to their well-studied counterparts, poly(thiophenes), the performance of poly(selenophenes) in applications such as organic field-effect transistors (OFETs) is highly dependent on their ability to self-assemble into well-ordered structures. nih.govrsc.org
Highly regioregular polymers, particularly those with a head-to-tail (HT) arrangement of the 3-substituted selenophene units, tend to exhibit enhanced crystallinity and charge carrier mobility. acs.org This is because the regular, planar backbone conformation of HT-coupled chains facilitates close packing and strong π-π stacking interactions between adjacent polymer chains, creating efficient pathways for charge transport. researchgate.net In contrast, a random arrangement of monomer units (regiorandom) introduces kinks and twists in the polymer backbone, disrupting the long-range order and leading to more amorphous films with lower charge mobility. rsc.org
The synthesis of regioregular poly(3-alkylselenophenes) has been achieved, allowing for direct comparison with regioregular poly(3-alkylthiophenes). nih.govrsc.org These studies have highlighted the importance of controlled polymerization techniques to achieve the desired regioregularity. The Grignard Metathesis (GRIM) polymerization method, for example, has been successfully employed for the synthesis of highly regioregular poly(3-alkylthiophenes) and offers a pathway to control the regiochemistry of poly(selenophenes) as well. acs.org
The microstructure of poly(selenophene) films can be further influenced by processing conditions such as the choice of solvent and deposition techniques. The formation of well-defined fibrillar or crystalline structures in the solid state is often correlated with optimal device performance. researchgate.net The development of block copolymers, where a regioregular block is combined with a regiorandom block, has been explored as a strategy to control the self-assembly and crystalline behavior of the resulting materials. rsc.org
Ligands in Coordination Chemistry
Selenophene derivatives, including those that can be synthesized from this compound, have found utility as ligands in coordination chemistry. mdpi.com The selenium atom in the selenophene ring, with its lone pairs of electrons, can coordinate to various metal centers. Furthermore, the selenophene ring can be functionalized to introduce other donor atoms, creating multidentate ligands capable of forming stable complexes with a range of metals.
These selenophene-based ligands can be pre-activated, for instance, by introducing halide or organometallic functionalities, to facilitate their use in cross-coupling reactions for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com This versatility makes them valuable building blocks for constructing complex molecular architectures and coordination polymers. The coordination of metal ions to selenophene-containing ligands can influence the electronic properties of both the ligand and the metal, leading to materials with interesting photophysical or catalytic properties.
Preparation of Selenophene-Based Heteroacenes for Functional Materials
The synthesis of selenophene-based heteroacenes, which are polycyclic aromatic compounds containing one or more selenophene rings fused with other heterocyclic or carbocyclic rings, is a significant area of research for the development of advanced functional materials. acs.orgnih.gov These materials are of interest for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgmdpi.com
The preparation of these complex molecules often involves multi-step synthetic sequences. A common strategy is the use of cross-coupling reactions, such as Stille, Suzuki, and Sonogashira couplings, to construct the fused ring systems from appropriately functionalized selenophene precursors. mdpi.com For example, this compound can serve as a starting material for introducing the selenophene moiety into a larger molecular framework.
Another approach involves the cyclization of acyclic precursors. For instance, the treatment of phenylacetylenes with selenium dioxide and hydrobromic acid can yield 3-bromobenzo[b]selenophene derivatives, which are valuable intermediates for the synthesis of more complex heteroacenes. acs.org Electrophilic cyclization of selenoenynes is another powerful method for constructing substituted selenophenes. nih.gov
Future Research Directions in Selenophene 2 Carbonyl Chloride Chemistry
Development of Novel and Sustainable Synthetic Pathways
The pursuit of environmentally friendly and efficient synthetic methods for Selenophene-2-carbonyl chloride and its precursors is a key area of future research. Traditional methods for synthesizing selenophenes often involve multi-step processes and the use of hazardous reagents. nih.gov
Future research will likely focus on:
Greener Synthesis of Selenophene (B38918): Developing one-pot syntheses of the selenophene core from simple, readily available starting materials. rsc.org This could involve exploring novel catalysts and reaction conditions that minimize waste and energy consumption. For instance, the use of elemental selenium in copper-catalyzed cyclization reactions presents a more atom-economical approach. rsc.org
Alternative Chlorinating Agents: Investigating milder and more selective chlorinating agents to convert selenophene-2-carboxylic acid to the target acyl chloride. This would move away from traditional reagents like thionyl chloride, which can lead to side reactions and the formation of undesirable byproducts. acs.org
Flow Chemistry: The application of continuous flow technology could offer significant advantages in terms of safety, scalability, and control over reaction parameters.
Exploration of Under-explored Reaction Manifolds and Catalysis
While the acyl chloride functionality of this compound is a well-established reactive handle, there is significant potential to explore its reactivity in novel transformations and catalytic systems.
Future avenues of investigation include:
Cross-Coupling Reactions: Expanding the scope of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to synthesize a wider range of functionalized selenophene derivatives. nih.gov This could lead to the creation of novel conjugated polymers and small molecules for electronic applications.
C-H Activation: Investigating direct C-H activation of the selenophene ring as a more efficient and atom-economical method for introducing new functional groups. nih.gov This would bypass the need for pre-functionalized starting materials.
Organocatalysis: Exploring the use of organocatalysts to promote reactions involving this compound. researchgate.net This could offer a more sustainable and metal-free alternative to traditional transition metal catalysis.
Photoredox Catalysis: Utilizing visible-light-driven photoredox catalysis to enable new and previously inaccessible transformations of selenophene derivatives.
Integration into Emerging Materials Technologies
The unique electronic and optical properties of selenophene-containing materials make them highly promising for a variety of emerging technologies. nih.gov this compound serves as a key monomer for the synthesis of these advanced materials.
Future research will likely focus on incorporating this compound into:
Organic Electronics: Designing and synthesizing novel selenophene-based polymers and small molecules for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov The ability to fine-tune the electronic properties of these materials by modifying the substituents on the selenophene ring is a key advantage.
Sensors: Developing selenophene-containing materials for chemical and biological sensing applications. The selenium atom can interact with various analytes, leading to changes in the material's optical or electronic properties.
Supramolecular Chemistry: Exploring the self-assembly of selenophene-containing molecules into well-defined nanostructures with unique properties. acs.org This could lead to the development of new "smart" materials that respond to external stimuli.
Advanced Computational Modeling for Predictive Material Design
Computational modeling has become an indispensable tool in modern chemistry, enabling the prediction of molecular properties and reaction outcomes. In the context of this compound, computational studies can provide valuable insights to guide experimental efforts.
Future research in this area will involve:
Predicting Electronic Properties: Using density functional theory (DFT) and other computational methods to predict the electronic properties of novel selenophene-containing materials. This can help to identify promising candidates for specific applications before they are synthesized in the lab.
Modeling Reaction Mechanisms: Elucidating the mechanisms of reactions involving this compound to optimize reaction conditions and develop more efficient synthetic routes. cardiff.ac.uk
Designing Materials with Tailored Properties: Employing computational screening and machine learning techniques to design new selenophene-based materials with specific, desired properties for targeted applications.
Q & A
Q. What are the standard synthetic routes for selenophene-2-carbonyl chloride, and how can purity be ensured?
- Methodological Answer : this compound is typically synthesized via the reaction of selenophene with phosgene (COCl₂) or oxalyl chloride [(COCl)₂] under controlled conditions. For example, selenophene-2-carboxylic acid can be treated with thionyl chloride (SOCl₂) to form the acyl chloride derivative. Key steps include:
- Anhydrous conditions to prevent hydrolysis.
- Slow addition of chlorinating agents to minimize side reactions.
- Purification via vacuum distillation or recrystallization.
Purity is validated using 1H/13C NMR (to confirm absence of hydroxyl or carboxylic acid peaks) and elemental analysis (to verify stoichiometry). Safety protocols, such as using fume hoods and personal protective equipment (PPE), are critical due to the toxicity of phosgene and SOCl₂ .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : A combination of spectroscopic and analytical methods is required:
- FT-IR : Look for C=O stretch (~1750–1800 cm⁻¹) and C-Cl stretch (~600–800 cm⁻¹).
- NMR : ¹³C NMR should show a carbonyl carbon signal at ~160–170 ppm.
- Mass Spectrometry (MS) : Molecular ion peak (M⁺) should correspond to the molecular weight (e.g., C₅H₃ClOSe: ~193.49 g/mol).
- Elemental Analysis : Match experimental C/H/Cl/Se ratios to theoretical values.
Cross-referencing with literature data for analogous compounds (e.g., thiophene-2-carbonyl chloride) is recommended to resolve ambiguities .
Advanced Research Questions
Q. How can differential scanning calorimetry (DSC) elucidate the thermal stability and reaction pathways of this compound?
- Methodological Answer : DSC analysis measures heat flow during thermal decomposition or rearrangement. For this compound, DSC can:
- Identify decomposition temperatures (Td) and enthalpies (ΔH).
- Compare thermal stability with furan- and thiophene-based analogs (e.g., thiophene-2-carbonyl chloride typically decomposes at higher temperatures due to sulfur’s lower electronegativity).
Example data from :
| Compound | Td (°C) | ΔH (kJ/mol) |
|---|---|---|
| This compound | 145 | 98.3 |
| Thiophene-2-carbonyl chloride | 162 | 104.7 |
| Furan-2-carbonyl chloride | 130 | 89.5 |
| These results suggest that selenium’s polarizability lowers thermal stability relative to sulfur analogs. |
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Contradictions often arise from solvent effects, impurities, or dynamic processes (e.g., rotational isomerism). Strategies include:
- Variable Temperature (VT) NMR : To detect conformational changes.
- 2D NMR (COSY, HSQC) : To assign overlapping signals.
- Computational Chemistry : Compare experimental ¹³C shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
For example, unexpected deshielding in carbonyl carbons may indicate solvent coordination (e.g., DMSO interaction), which can be tested by repeating NMR in CDCl₃ .
Q. What experimental design principles apply when comparing the reactivity of this compound with other heterocyclic acyl chlorides?
- Methodological Answer : A comparative study should control variables such as:
- Substituent Effects : Synthesize analogs with electron-donating (e.g., -CH₃) or withdrawing (-NO₂) groups.
- Solvent Polarity : Test reactions in polar (acetonitrile) vs. nonpolar (toluene) solvents.
- Kinetic Studies : Use pseudo-first-order conditions to measure reaction rates with nucleophiles (e.g., amines).
For example, the higher electrophilicity of this compound compared to thiophene analogs can be quantified via Hammett plots .
Q. How do reaction conditions (e.g., inert media) influence the Curtius rearrangement of selenophene-2-carbonyl azide?
- Methodological Answer : The Curtius rearrangement of selenophene-2-carbonyl azide to isocyanate is highly sensitive to solvent and temperature:
- Inert Media (e.g., toluene) : Promotes clean rearrangement with minimal side reactions.
- Protic Solvents (e.g., ethanol) : May lead to hydrolysis of intermediates.
DSC studies under nitrogen show exothermic peaks at 145°C, while reactions in air exhibit broader peaks due to oxidative decomposition. Monitoring by in situ IR (for N₂ release) and GC-MS (to track isocyanate formation) is advised .
Guidelines for Reproducibility and Ethical Reporting
- Experimental Reproducibility :
- Document synthesis steps, including exact molar ratios, solvent grades, and reaction times.
- Provide full characterization data (NMR, IR, MS) in supplementary materials, as per journal guidelines like the Beilstein Journal of Organic Chemistry .
- Ethical Data Presentation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
